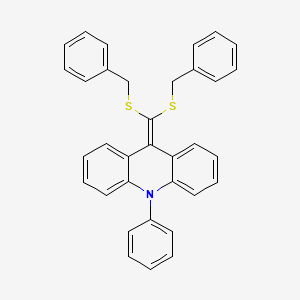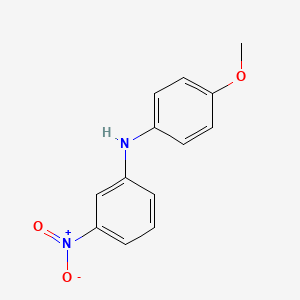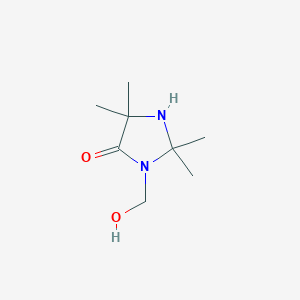
3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one is a chemical compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a hydroxymethyl group attached to the imidazolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2,5,5-tetramethylimidazolidin-4-one with formaldehyde in the presence of a base. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C. The product is then isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The starting materials are fed into the reactor, and the reaction is carried out under optimized conditions to maximize the yield of the desired product. The product is then purified using industrial-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 3-(Carboxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one.
Reduction: Formation of 3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-ol.
Substitution: Formation of various substituted imidazolidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-ol
- 3-(Carboxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one
- 2,2,5,5-Tetramethylimidazolidin-4-one
Uniqueness
3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group allows for specific interactions with target molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
350810-08-1 |
|---|---|
Molekularformel |
C8H16N2O2 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
3-(hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one |
InChI |
InChI=1S/C8H16N2O2/c1-7(2)6(12)10(5-11)8(3,4)9-7/h9,11H,5H2,1-4H3 |
InChI-Schlüssel |
MTRSRVMIFQFRBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N(C(N1)(C)C)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12938270.png)
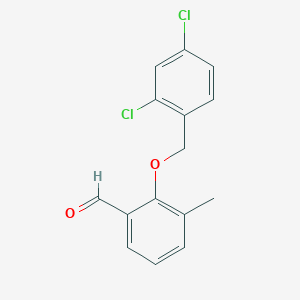
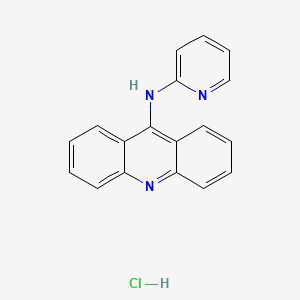


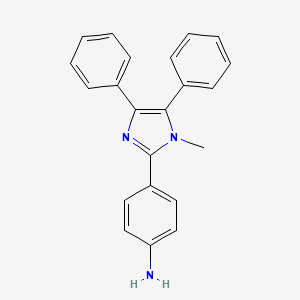
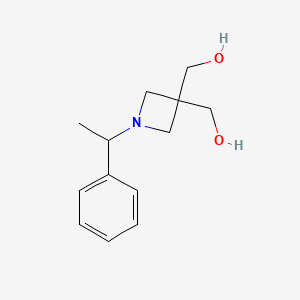
![1-(2-{[2-(Pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12938297.png)
![(S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B12938301.png)
![9-Butyl-6-[(2,4-dichlorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B12938311.png)
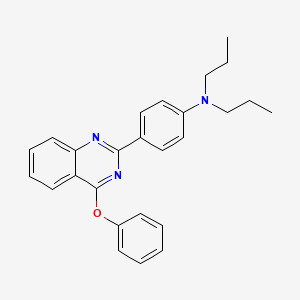
![2-Methoxy-N-[(2-phenyl-3H-indol-3-ylidene)methyl]aniline](/img/structure/B12938317.png)
